HIS-LEU-GLY-LEU-ALA-ARG

CAS No.: 66157-45-7

Cat. No.: VC2021075

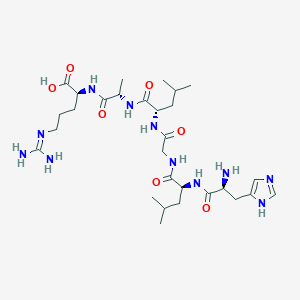

Molecular Formula: C29H51N11O7

Molecular Weight: 665.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66157-45-7 |

|---|---|

| Molecular Formula | C29H51N11O7 |

| Molecular Weight | 665.8 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C29H51N11O7/c1-15(2)9-21(40-25(43)19(30)11-18-12-33-14-36-18)26(44)35-13-23(41)38-22(10-16(3)4)27(45)37-17(5)24(42)39-20(28(46)47)7-6-8-34-29(31)32/h12,14-17,19-22H,6-11,13,30H2,1-5H3,(H,33,36)(H,35,44)(H,37,45)(H,38,41)(H,39,42)(H,40,43)(H,46,47)(H4,31,32,34)/t17-,19-,20-,21-,22-/m0/s1 |

| Standard InChI Key | RDXZVPVNAZQYGP-ZONLJJFTSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)N |

| SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N |

Introduction

Chemical and Structural Identity of HIS-LEU-GLY-LEU-ALA-ARG

Primary Structure and Molecular Properties

HIS-LEU-GLY-LEU-ALA-ARG is a linear hexapeptide with the sequence His-Leu-Gly-Leu-Ala-Arg. Its molecular formula is C₃₅H₆₁N₁₃O₁₀, and it has a molecular weight of 823.96 g/mol . The peptide features charged residues (histidine, arginine) and hydrophobic side chains (leucine, alanine), enabling interactions with both polar and nonpolar regions of target receptors .

Table 1: Molecular Properties of HIS-LEU-GLY-LEU-ALA-ARG

| Property | Value | Source |

|---|---|---|

| CAS Number | 66157-45-7 | |

| Molecular Formula | C₃₅H₆₁N₁₃O₁₀ | |

| Molecular Weight | 823.96 g/mol | |

| Isoelectric Point (pI) | ~10.2 (estimated) | Computed |

| Solubility | Water-soluble |

Synthesis and Modifications

The peptide is synthesized via solid-phase peptide synthesis (SPPS), with modifications such as C-terminal amidation or N-terminal acetylation enhancing stability . For instance, the analog [β-Ala70]-C3a (70-77) substitutes alanine with β-alanine at position 70, improving receptor binding affinity . Such analogs retain bioactivity while resisting enzymatic degradation .

Biological Role in the Complement System

Origin: C3a Anaphylatoxin

HIS-LEU-GLY-LEU-ALA-ARG is proteolytically cleaved from the C-terminal region of C3a, a 77-amino-acid fragment generated during complement activation . C3a binds to the G protein-coupled receptor C3aR, triggering intracellular calcium flux and inflammatory mediator release . The hexapeptide retains partial agonist activity, contributing to mast cell degranulation, smooth muscle contraction, and vascular leakage .

Mechanism of Action

The C-terminal arginine residue is critical for receptor interaction. Removal by carboxypeptidase B inactivates the peptide, confirming its necessity for bioactivity . Studies show that HIS-LEU-GLY-LEU-ALA-ARG induces Ca²⁺ mobilization in mast cells (EC₅₀: ~3 nM) and activates MAPK/ERK pathways, amplifying inflammatory responses .

Table 2: Key Biological Activities

| Activity | Model System | EC₅₀/IC₅₀ | Source |

|---|---|---|---|

| Mast cell degranulation | Human LAD2 mast cells | 3 nM | |

| Guinea pig ileum contraction | Ex vivo tissue | 1–2% of C3a | |

| Vascular permeability | Guinea pig skin | 10⁻⁸ M |

Research Findings and Pharmacological Applications

Immune Modulation

HIS-LEU-GLY-LEU-ALA-ARG directly activates human lymphocytes and enhances cytokine production (e.g., IL-6, TNF-α) at nanomolar concentrations . In murine models, it exacerbates allergic asthma by recruiting eosinophils and neutrophils to airways . Conversely, C3aR antagonists derived from this sequence show promise in attenuating autoimmune diseases .

Structural-Activity Relationships (SAR)

-

Arg77: Essential for receptor binding; substitution abolishes activity .

-

Leu73 and Leu75: Hydrophobic residues stabilize receptor interactions .

-

His70: Modulates potency; β-alanine substitution enhances stability .

Table 3: Analogs and Their Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume